molecular formula C12H14F2N2O B1464419 1-(2,4-Difluorobenzoyl)piperidin-3-amine CAS No. 1291555-65-1

1-(2,4-Difluorobenzoyl)piperidin-3-amine

Cat. No.: B1464419
CAS No.: 1291555-65-1
M. Wt: 240.25 g/mol
InChI Key: VKWAJRLPBAWEDZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzoyl)piperidin-3-amine is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol This compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and an amine group at the 3-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2,4-Difluorobenzoyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction between this compound and PKB involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular processes such as proliferation and apoptosis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PKB, which plays a key role in promoting cell proliferation and survival . By inhibiting PKB, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, the compound’s impact on gene expression can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell survival and proliferation. As a result, the inhibition of PKB by this compound can lead to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with PKB and other signaling molecules. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzoyl chloride and piperidin-3-amine.

    Reaction Conditions: The reaction between 2,4-difluorobenzoyl chloride and piperidin-3-amine is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorobenzoyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where the fluorine atoms or the amine group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)piperidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in industrial processes.

Comparison with Similar Compounds

1-(2,4-Difluorobenzoyl)piperidin-3-amine can be compared with other similar compounds, such as:

    1-(2,4-Difluorobenzoyl)piperidine: This compound lacks the amine group at the 3-position, which may result in different chemical and biological properties.

    1-(2,4-Difluorobenzoyl)piperidin-4-amine: The amine group is positioned differently, potentially affecting its reactivity and interactions.

    1-(2,4-Difluorobenzoyl)piperidin-2-amine: Another positional isomer with distinct properties due to the location of the amine group.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWAJRLPBAWEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.